4-(Hydroxymethyl)benzene-1-sulfonyl fluoride
Description
Properties
CAS No. |
858004-78-1 |
|---|---|
Molecular Formula |
C7H7FO3S |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(hydroxymethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 |
InChI Key |
MVZMZGSMOCVHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Corresponding Sulfonyl Chlorides
Overview:
A classical route involves the initial synthesis of the sulfonyl chloride derivative, followed by fluorination to yield the sulfonyl fluoride. This two-step process is well-established and offers high selectivity.
- Step 1: Synthesis of 4-(Hydroxymethyl)benzenesulfonyl chloride
- Reaction: 4-(Hydroxymethyl)benzenesulfonic acid or its ester is chlorinated using chlorosulfuric acid or thionyl chloride under controlled conditions.
- Conditions: Typically, refluxing in chlorosulfuric acid or thionyl chloride at 80–100°C, with subsequent purification.
- Step 2: Chlorine-fluorine exchange to form sulfonyl fluoride
- Reagents: Anhydrous potassium bifluoride (KHF₂) or cesium fluoride (CsF) in an aprotic solvent such as acetonitrile or dichloromethane.
- Conditions: Heating at 100–240°C, as per patent EP0032077B1, with molar ratios of fluoride to sulfonyl chloride around 3–5.
- Reaction: The chloride is replaced by fluoride through nucleophilic substitution, yielding the sulfonyl fluoride.
- High regioselectivity and yield.
- Well-documented procedures with scalable potential.
- Use of hazardous reagents like chlorosulfuric acid.
- Multiple steps increase process complexity.
Fluorination of Sulfonates via One-Pot Cascade Reactions
Overview:
Recent developments have demonstrated the direct conversion of sulfonates or sulfonic acids to sulfonyl fluorides using mild, transition-metal-free conditions.
- Starting Material:
- Sodium or potassium 4-(Hydroxymethyl)benzenesulfonate or its acid form.
- Reaction Conditions:
- Reagents:
- Cyanuric chloride as a chlorinating agent.
- Potassium bifluoride (KHF₂) as the fluorinating agent.
- Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst.
- Solvent: Mixture of acetonitrile and acetone (1:1 v:v).
- Procedure:
- The sulfonate salt reacts with cyanuric chloride at 60°C, forming an intermediate sulfonyl chloride.
- Subsequent fluorination with KHF₂ at room temperature converts this intermediate to the sulfonyl fluoride.
- The process is performed in a one-pot manner, avoiding isolation of intermediates.
- Reagents:
- Jiang et al. (2019) demonstrated this method's efficacy, achieving yields up to 86% for various sulfonates, including aromatic and aliphatic derivatives.
- The process tolerates diverse functional groups, including hydroxymethyl groups, making it suitable for synthesizing 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride .
- Transition-metal-free, environmentally friendly.
- Mild conditions and operational simplicity.
- Compatible with a broad substrate scope.
- Sensitivity to steric hindrance and electronic effects, requiring optimization for specific substrates.
Conversion from Aromatic Precursors via Oxidative Functionalization
Overview:
An alternative involves oxidative functionalization of aromatic precursors bearing hydroxymethyl groups, followed by sulfonylation and fluorination.
- Step 1: Oxidation of hydroxymethyl group to aldehyde or carboxylic acid.
- Step 2: Sulfonation of the aromatic ring at the ortho position relative to the hydroxymethyl group.
- Step 3: Conversion of sulfonic acid to sulfonyl fluoride via fluorination, as described above.
- Suitable for complex molecules where direct sulfonylation may be challenging.
- Multi-step process with potential for lower overall yields.
Data Summary and Comparative Analysis
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chlorination + Fluorination | Aromatic sulfonyl chloride | KHF₂, aprotic solvent | 100–240°C, reflux | >80% | High regioselectivity | Hazardous reagents, multi-step |
| One-Pot Sulfonate Fluorination | Aromatic sulfonate or sulfonic acid | Cyanuric chloride, KHF₂, TBAB | 60°C–room temp | 86% | Mild, versatile, environmentally friendly | Substrate-dependent |
| Oxidative Functionalization | Hydroxymethyl precursor | Oxidants, sulfonation reagents | Variable | Variable | Suitable for complex molecules | Multi-step, lower yields |
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with the target enzyme. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the active site of the enzyme, leading to the inhibition of enzyme activity . This covalent modification is highly specific and irreversible, making it a powerful tool in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonyl fluoride derivatives differ primarily in their substituents, which dictate reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Properties of 4-(Hydroxymethyl)benzene-1-sulfonyl Fluoride and Analogs
Reactivity and Stability
- Electrophilicity : The sulfonyl fluoride group (-SO2F) is inherently electrophilic, enabling covalent bonding with nucleophilic residues (e.g., serine in enzymes). Substituents modulate this reactivity:
- Hydrolytic Stability : Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides. For example, 4-(fluoromethyl)benzenesulfonyl chloride is prone to hydrolysis compared to its fluoride analogs.
- Thermal Stability : Compounds like AEBSF require storage in argon to prevent decomposition , whereas hydroxymethyl derivatives may exhibit better stability due to reduced reactivity of the substituent.
Biological Activity
4-(Hydroxymethyl)benzene-1-sulfonyl fluoride, a sulfonyl fluoride compound, has garnered attention for its potential biological activities, particularly as an inhibitor of serine proteases. This article explores its biological activity, mechanisms, and implications in various biochemical contexts.
- Chemical Formula : C₇H₇FNO₂S
- Molecular Weight : 189.19 g/mol
- CAS Number : 128-09-6
The primary mechanism by which this compound exerts its biological effects is through the formation of covalent bonds with serine residues in the active sites of serine proteases. This interaction effectively inhibits the enzyme's catalytic activity, preventing the cleavage of peptide bonds in substrates. The sulfonyl fluoride group is particularly reactive, allowing for selective inhibition of target enzymes.
Enzyme Inhibition
Research indicates that this compound is a potent inhibitor of various serine proteases. The compound's ability to form stable covalent bonds with the active site serine residues leads to irreversible inhibition of these enzymes, making it a valuable tool in biochemical research aimed at understanding enzyme function and regulation .
Interaction with Amino Acids
Studies have demonstrated that this compound selectively reacts with amino acids such as tyrosine and serine in proteins. These interactions can be quantified using techniques like mass spectrometry and fluorescence assays, which provide insights into binding affinities and reaction kinetics.
Applications in Research and Medicine
Given its mechanism of action and biological activity, this compound shows promise in several applications:
- Biochemical Studies : It serves as a crucial reagent for studying enzyme mechanisms and functions.
- Drug Development : Its properties may be harnessed to develop targeted therapies for diseases involving dysregulated protease activity.
Case Study 1: Serine Protease Inhibition
In a study examining the inhibition of human trypsin by this compound, researchers observed significant reductions in enzymatic activity at nanomolar concentrations. The covalent modification of the active site was confirmed through mass spectrometry, highlighting the compound's potential as a specific protease inhibitor .
Case Study 2: Reactivity Profiling
A reactivity profiling study revealed that this compound exhibited selective binding to serine hydrolases over other classes of enzymes. This selectivity was quantified using competitive inhibition assays, demonstrating its potential utility in drug discovery targeting specific enzyme pathways .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₇H₇FNO₂S |
| Molecular Weight | 189.19 g/mol |
| CAS Number | 128-09-6 |
| Inhibition Concentration | Nanomolar range |
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Human Trypsin | Irreversible | <0.05 |
| Chymotrypsin | Irreversible | <0.10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Hydroxymethyl)benzene-1-sulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step synthesis is commonly employed, starting with sulfonation of the benzene ring followed by fluorination. Key parameters include temperature control (0–5°C during fluorination to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Yield optimization requires stoichiometric balancing of fluorinating agents (e.g., DAST or Deoxo-Fluor) and monitoring via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures structural integrity.
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns and hydroxymethyl group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : For unambiguous confirmation of the sulfonyl fluoride moiety and spatial arrangement .
- FT-IR : Bands at 1150–1250 cm (S=O stretching) and 850 cm (S-F vibration) confirm functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical attention for ingestion .
Advanced Research Questions
Q. How can this compound be leveraged to design covalent enzyme inhibitors targeting serine hydrolases?
- Methodological Answer : The sulfonyl fluoride group reacts selectively with catalytic serine residues in hydrolases. To design inhibitors:
Structural Analysis : Use X-ray crystallography or cryo-EM to map the enzyme’s active site.
Linker Optimization : Adjust the hydroxymethyl group’s length/spacing to enhance binding affinity.
Kinetic Assays : Measure values to quantify inhibitor efficiency under varying pH and temperature .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts.
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) with computational models to refine predictions iteratively .
Q. How can researchers resolve contradictions between experimental data and computational predictions for reaction outcomes?
- Methodological Answer :
- Sensitivity Analysis : Test variables (e.g., solvent polarity, temperature) to identify discrepancies.
- Isotopic Labeling : Use O or F tracers to validate mechanistic hypotheses.
- Multi-technique Validation : Cross-reference DFT results with in-situ IR or Raman spectroscopy to monitor intermediate species .
Q. What methodologies enable the use of this compound as a biochemical probe for studying cellular pathways?
- Methodological Answer :
- Activity-Based Protein Profiling (ABPP) : Conjugate the compound to a fluorescent tag (e.g., BODIPY) for gel-based visualization of labeled proteins.
- Click Chemistry : Functionalize the hydroxymethyl group with azide/alkyne handles for bioorthogonal tagging and pull-down assays .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
